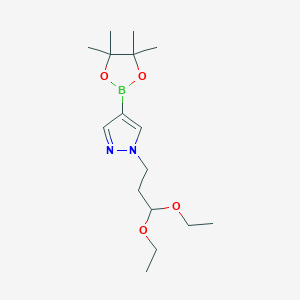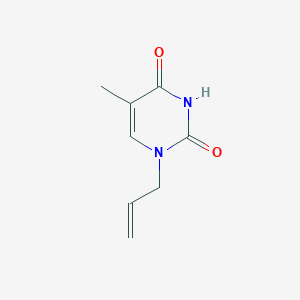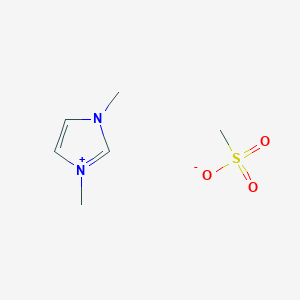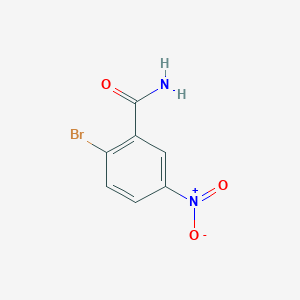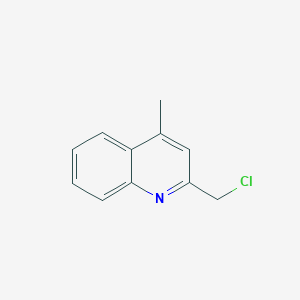
2-(Chloromethyl)-4-methylquinoline
Overview
Description
“2-(Chloromethyl)-4-methylquinoline” is a chemical compound with the empirical formula C10H8ClN . It is a derivative of quinoline, a class of compounds that have been widely used in medicinal chemistry due to their diverse biological activities .
Physical And Chemical Properties Analysis
“2-(Chloromethyl)-4-methylquinoline” is a solid at 20 degrees Celsius . The melting point ranges from 61.0 to 65.0 degrees Celsius .Scientific Research Applications
Halogenation Processes
2-(Chloromethyl)-4-methylquinoline has been studied in the context of halogenation processes. Kóródi (1991) examined the chlorination of methylquinolines, including 2-(chloromethyl)-4-methylquinoline, using phosphorus pentachloride in chlorobenzenes, resulting in chloromethyl, dichloromethyl, or trichloromethyl groups depending on the reaction conditions (Kóródi, 1991).
Synthesis of Anticancer Agents
Li et al. (2010) highlighted the synthesis of novel 2-chloromethyl-4(3H)-quinazolinone derivatives as key intermediates in the creation of anticancer agents with 4-anilinoquinazoline scaffolds. This work underlines the relevance of 2-(chloromethyl)-4-methylquinoline in developing potential cancer treatments (Li et al., 2010).
Microwave-assisted α-Halogenation
Xie and Li (2014) developed a methodology for the halogenation of 2-methylquinolines into 2-(chloromethyl)quinolines under microwave irradiation, achieving good yields and high selectivity (Xie & Li, 2014).
Reactions with Phosphoryl Chloride
Fukuda et al. (1977) studied the reactions of several anilides with phosphoryl chloride, producing derivatives including 2-chloromethyl-3-chloro-4-anilinoquinoline (Fukuda et al., 1977).
Synthesis and Spectroscopic Characterization
Patel and Patel (2017) synthesized a ligand involving 5-chloromethyl-8-hydroxyquinoline, which was then used to create metal complexes with pharmacological importance. This study illustrates the application of chloromethylated quinolines in creating biologically active compounds (Patel & Patel, 2017).
Antimicrobial Activities
Kim et al. (2014) explored the antimicrobial activities of 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. This research is crucial for developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Solubility Analysis
Gu et al. (2020) focused on the solubility of 2-chloromethyl-4-methylquinazoline in various solvent systems, providing essential data for its application in different chemical processes (Gu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGYGKQYTPEOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453820 | |
| Record name | AGN-PC-0NF9R8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylquinoline | |
CAS RN |
91348-86-6 | |
| Record name | AGN-PC-0NF9R8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



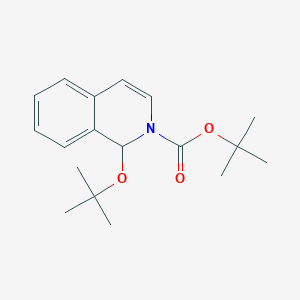
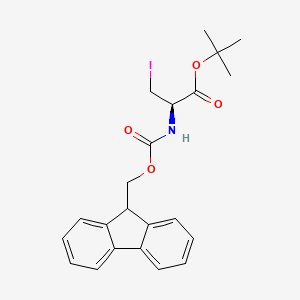


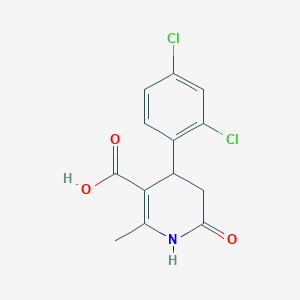
![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)
